molecular formula C9H13BF5K B13575492 Potassium trans-(2-(4,4-difluorocyclohexyl)cyclopropyl)trifluoroborate

Potassium trans-(2-(4,4-difluorocyclohexyl)cyclopropyl)trifluoroborate

Cat. No.: B13575492
M. Wt: 266.10 g/mol
InChI Key: USZSEVIGZSPKLN-KZYPOYLOSA-N
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Description

rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group attached to a difluorocyclohexyl moiety, along with a trifluoroboranuide group. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves several steps. One common method includes the reaction of a cyclopropyl precursor with a difluorocyclohexyl compound under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the overall production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .

Scientific Research Applications

rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorocyclohexyl group provides a distinctive marker for tracking biochemical processes.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with improved efficacy and selectivity.

    Industry: In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves its interaction with specific molecular targets. The compound’s trifluoroboranuide group can form strong bonds with various substrates, facilitating catalytic processes. Additionally, the difluorocyclohexyl group may interact with hydrophobic regions of proteins or enzymes, influencing their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide can be compared with similar compounds such as:

    rac-potassium [(1R,2R)-2-(tert-butoxycarbonyl)cyclopropyl]trifluoroboranuide: This compound has a tert-butoxycarbonyl group instead of a difluorocyclohexyl group, resulting in different reactivity and applications.

    rac-potassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroboranuide:

The uniqueness of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide lies in its combination of a difluorocyclohexyl group with a cyclopropyl and trifluoroboranuide moiety, offering a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H13BF5K

Molecular Weight

266.10 g/mol

IUPAC Name

potassium;[(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]-trifluoroboranuide

InChI

InChI=1S/C9H13BF5.K/c11-9(12)3-1-6(2-4-9)7-5-8(7)10(13,14)15;/h6-8H,1-5H2;/q-1;+1/t7-,8+;/m0./s1

InChI Key

USZSEVIGZSPKLN-KZYPOYLOSA-N

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C2CCC(CC2)(F)F)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1C2CCC(CC2)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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